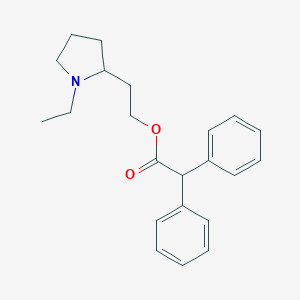

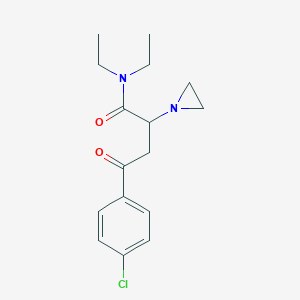

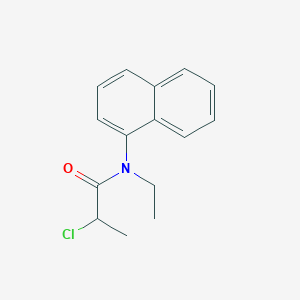

![molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2 CAS No. 267234-08-2](/img/structure/B13122.png)

[Nphe1]nociceptin(1-13)NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[Nphe1]Nociceptin(1-13)NH2” is a novel nociceptin/orphanin FQ (NC) endogenous ligand. It is a selective and competitive ociceptin receptor antagonist without any residual agonist activity . It binds selectively to recombinant nociceptin receptors and antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .

Molecular Structure Analysis

The molecular weight of “[Nphe1]Nociceptin(1-13)NH2” is 1381.59 and its formula is C61H100N22O15 . The sequence shortening is Bn-GGGFTGARKSARK-NH2 .Chemical Reactions Analysis

“[Nphe1]Nociceptin(1-13)NH2” binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells and competitively antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .Physical And Chemical Properties Analysis

“[Nphe1]Nociceptin(1-13)NH2” has a molecular weight of 1381.59 and its formula is C61H100N22O15 .Applications De Recherche Scientifique

[Nphe1]NC(1-13)NH2 as a Selective Nociceptin Receptor Antagonist:

- It may serve as a tool for studying the role of nociceptin in feeding behavior, particularly in relation to hyperphagia, as identified by Polidori et al. (2000) in Psychopharmacology (Polidori et al., 2000).

- [Nphe1]nociceptin(1-13)NH2 has been found to antagonize nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in rats, as reported by Chen et al. (2002) in the Canadian Journal of Physiology and Pharmacology (Chen et al., 2002).

Analgesic Potential:

- Research by Rizzi et al. (2000) in NeuroReport suggests that [Nphe1]NC(1-13)NH2 potentiates morphine analgesia, indicating its potential use in enhancing analgesic effects and modulating morphine tolerance (Rizzi et al., 2000).

- It also effectively blocks nociceptin-induced impairment of spatial learning in rats, as found by Redrobe et al. (2000) in the British Journal of Pharmacology (Redrobe et al., 2000).

Cardiovascular Studies:

- Its antagonistic effects on nociceptin receptor mediated inhibition of cAMP formation in cells expressing the human nociceptin receptor were reported by Hashimoto et al. (2000) in Neuroscience Letters (Hashimoto et al., 2000).

Potential as a New Class of Analgesics:

- The research by Calo’ et al. (2000) in the British Journal of Pharmacology highlighted its potential as a prototype for a new class of analgesics (Calo’ et al., 2000).

Antidepressant-like Activity:

- Redrobe et al. (2002) in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that nociceptin receptor antagonists like [Nphe1]-nociceptin (1-13)-NH2 show antidepressant-like properties in mice (Redrobe et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBZIPCESQREMT-UVDGFCMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Nphe1]nociceptin(1-13)NH2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

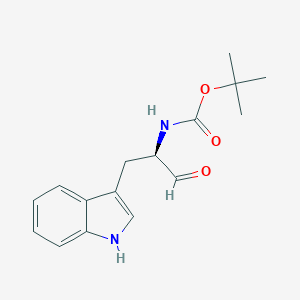

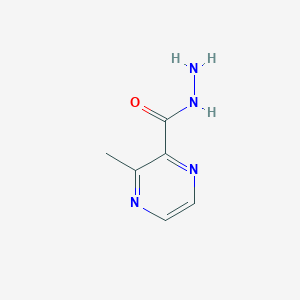

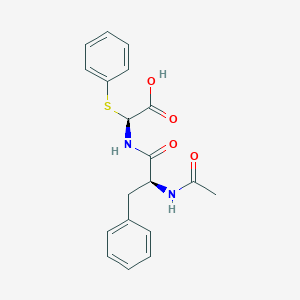

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

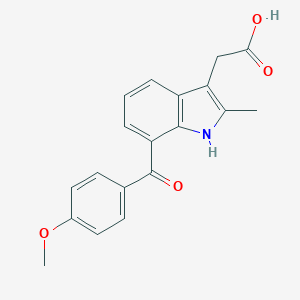

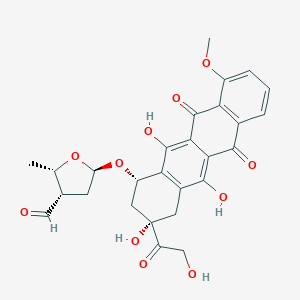

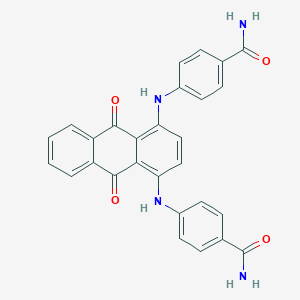

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

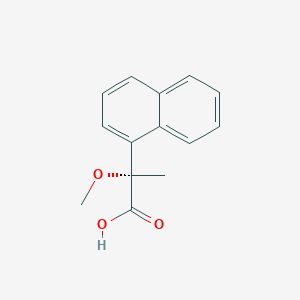

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)